Desethyl Sacubitril-d4 is a stable isotope-labeled derivative of Desethyl Sacubitril, primarily used in pharmacological research and analytical applications. This compound is significant in the study of heart failure treatments, particularly in conjunction with other medications such as valsartan. The designation "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen, which allows for enhanced tracking and quantification in various studies.
Desethyl Sacubitril-d4 is synthesized for research purposes and is commonly available through chemical suppliers specializing in pharmaceutical standards and analytical reference materials. It is classified under cardiac drugs and antihypertensives, reflecting its relevance in cardiovascular pharmacotherapy .
The compound falls under the category of stable isotope-labeled compounds, specifically designed for use as analytical standards. Its chemical classification includes:
The synthesis of Desethyl Sacubitril-d4 typically involves modifying the existing synthetic routes for Desethyl Sacubitril to incorporate deuterated precursors. The general approach includes:
The synthesis may involve several steps, including:
Desethyl Sacubitril-d4 retains a similar structure to its non-deuterated counterpart, with the primary difference being the presence of deuterium atoms. The molecular structure can be represented as follows:
C[C@H](C[C@@H](Cc1ccc(cc1)c2ccccc2)NC(=O)CCC(=O)O)C(=O)O
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2
The precise molecular weight and formula allow for accurate calculations in analytical contexts. The accurate mass of Desethyl Sacubitril-d4 is approximately 419.2297 g/mol .
Desethyl Sacubitril-d4 can participate in various chemical reactions typical of amides and carboxylic acids due to its functional groups. Some notable reactions include:
The reactions involving Desethyl Sacubitril-d4 are often monitored using chromatographic techniques to analyze the formation of products and intermediates accurately .
Desethyl Sacubitril-d4 functions primarily as a metabolite of Sacubitril, which inhibits neprilysin—a neutral endopeptidase involved in the degradation of natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting vasodilation and diuresis.
Desethyl Sacubitril-d4 is typically a solid at room temperature with a melting point that may vary based on purity and formulation.
Key chemical properties include:
Relevant data indicates that it has a high purity level (>95%), making it suitable for research applications where precision is critical .
Desethyl Sacubitril-d4 is primarily used in scientific research for:
This compound's stable isotope labeling enhances analytical sensitivity and specificity, making it invaluable in modern pharmacological research .
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: